molecular formula C18H26N4O4 B11071491 N-[4-(2-amino-2-oxoethoxy)phenyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

N-[4-(2-amino-2-oxoethoxy)phenyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

Cat. No.: B11071491
M. Wt: 362.4 g/mol
InChI Key: ICCRCCASCBWKIN-UHFFFAOYSA-N
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Description

    is a complex organic compound with the following chemical formula:

    N-[4-(2-amino-2-oxoethoxy)phenyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide: C18H26N4O4\text{C}_{18}\text{H}_{26}\text{N}_4\text{O}_4C18​H26​N4​O4​

    .
  • It contains an imidazolidine ring and an amide functional group.
  • The compound’s structure includes a phenyl group linked to the imidazolidine ring through an amino-oxoethoxy linker.
  • Its systematic name reflects the specific arrangement of atoms in the molecule.
  • Preparation Methods

    • The synthesis of this compound involves several steps:

        Key Precursor: Start with 2-aminobenzimidazole (1) as the key precursor.

        Coupling Reaction: React compound 1 with malononitrile in the presence of pyridine to form the intermediate N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide (2).

        Amination Reactions: Compound 2 undergoes various amination reactions with secondary amines (such as piperidine, morpholine, piperazine, and diethanolamine) to yield different acrylonitrile derivatives (3-8).

        Hydrazine Behavior: Compound 2 reacts with hydrazine hydrate to produce 4-[(1H-benzimidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine (9).

        Cyclization: Further reactions lead to the formation of 4-amino-1-(1H-benzimidazol-2-yl)-6-imino-1,6-dihydropyridazine-3,5-dinitrile (11) and other related compounds.

        Ester Formation: Compound 7 reacts with acetic anhydride to yield ester derivatives (15, 16, 17).

        Other Transformations: Additional reactions include the formation of imino derivatives and acylhydrazones (18-26).

  • Chemical Reactions Analysis

      Reactivity: The compound exhibits diverse reactivity due to its functional groups.

      Common Reagents: Reactions involve amination, cyclization, and esterification using various reagents.

      Major Products: The major products include acrylonitrile derivatives, pyrazole compounds, and dihydropyridazines.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, coordination chemistry, and ligand properties.

      Biology: Explore its potential as a bioactive compound or enzyme inhibitor.

      Medicine: Assess its pharmacological effects, toxicity, and potential therapeutic applications.

      Industry: Consider its use in materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. Further research is needed to elucidate this fully.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features compared to related compounds.

      Similar Compounds: Explore other benzimidazole derivatives and their properties.

    Remember, this compound’s potential lies in its versatility across various scientific domains.

    Properties

    Molecular Formula

    C18H26N4O4

    Molecular Weight

    362.4 g/mol

    IUPAC Name

    N-[4-(2-amino-2-oxoethoxy)phenyl]-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide

    InChI

    InChI=1S/C18H26N4O4/c1-12-15(22-18(25)20-12)5-3-2-4-6-17(24)21-13-7-9-14(10-8-13)26-11-16(19)23/h7-10,12,15H,2-6,11H2,1H3,(H2,19,23)(H,21,24)(H2,20,22,25)

    InChI Key

    ICCRCCASCBWKIN-UHFFFAOYSA-N

    Canonical SMILES

    CC1C(NC(=O)N1)CCCCCC(=O)NC2=CC=C(C=C2)OCC(=O)N

    Origin of Product

    United States

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